![molecular formula C7H6F3NO B1358264 2-Methoxy-4-(trifluoromethyl)pyridine CAS No. 219715-34-1](/img/structure/B1358264.png)
2-Methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It has a molecular formula of C7H6F3NO and an average mass of 177.124 Da .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the preparation of aminopyridines via amination reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 172.9±40.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.2±3.0 kJ/mol and a flash point of 58.4±27.3 °C .Scientific Research Applications
Synthesis and Molecular Structure
2-Methoxy-4-(trifluoromethyl)pyridine plays a crucial role in the synthesis of new heterocyclic ligands and molecular structures. In one study, new ligands like 2,6-bis-(2'-hydroxyphenyl)pyridine were prepared, where 2,6-bis-(2'-methoxyphenyl)pyridine was analyzed using X-Ray analysis to understand molecular interactions and structure (Silva et al., 1997).
Trifluoroacetylation of Arenes
This compound is significant in the trifluoroacetylation of arenes, a process useful in organic synthesis. A study showed how this compound can be used under Friedel–Crafts conditions to trifluoroacetylate various arenes like benzene and naphthalene, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).
Synthesis of Alkyl Aminopyrroles
The compound is instrumental in the synthesis of alkyl aminopyrroles. A 2018 study described using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, for preparing trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
Hypervalent Complex Formation
This chemical is used in forming hypervalent complexes of trifluorosilanes with pyridine, which is significant in supramolecular chemistry. A 2005 study reported the formation of pentacoordinate and hexacoordinate complexes with pyridine and 4-methoxypyridine through intermolecular Si...N interactions (Nakash et al., 2005).
Corrosion Inhibition in Mild Steel
Research has shown that pyridine derivatives, including this compound, are effective corrosion inhibitors for mild steel in acidic environments. These inhibitors form a protective film on the steel surface and are studied through techniques like gravimetric and electrochemical impedance spectroscopy (Ansari et al., 2015).
Synthesis of Trifluoromethyl-Substituted Pyridinol Derivatives
The compound is used in synthesizing trifluoromethyl-substituted pyridinol derivatives. A 2004 study discussed an unusual reaction mechanism and crystal packing involved in the synthesis of these derivatives (Flögel et al., 2004).
Formation of 2,3-Pyridyne
This compound has been used in methods for2,3-Pyridyne formation, showcasing its importance in synthetic chemistry. A study demonstrated the use of 2-chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine as precursors for 4-methoxy-2,3-pyridyne, highlighting a novel approach in creating reactive pyridyne intermediates (Walters & Shay, 1995).
Photophysical Evaluation and Computational Study
This compound is studied for its photophysical properties, particularly in the synthesis of fluorescent pyridine compounds. Research in 2019 focused on synthesizing and investigating the spectroscopic properties of various 2-substitued pyridines, indicating their potential in applications requiring fluorescence (Hagimori et al., 2019).
Structural Analysis
Structural analysis of derivatives of this compound provides insights into their geometric and electronic properties. A 1990 study on 2-methoxy-3,5-dinitropyridine revealed its non-planar molecular structure and the orientation of the methoxy group in relation to the pyridine ring, contributing to the understanding of substituent effects on pyridine shapes (Punte et al., 1990).
Functionalization of Trifluoromethyl-Substituted Pyridines
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including this compound, have been explored for creating diverse pyridinecarboxylic acids. This study highlights the compound's versatility in organic synthesis (Schlosser & Marull, 2003).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGXVIBRFSQTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889132 | |
Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219715-34-1 | |
Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219715-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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